Tert-butyl cyclobutylacetate Tert-butyl cyclobutylacetate
Brand Name: Vulcanchem
CAS No.: 79033-94-6
VCID: VC14323392
InChI: InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Tert-butyl cyclobutylacetate

CAS No.: 79033-94-6

Cat. No.: VC14323392

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl cyclobutylacetate - 79033-94-6

Specification

CAS No. 79033-94-6
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name tert-butyl 2-cyclobutylacetate
Standard InChI InChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h8H,4-7H2,1-3H3
Standard InChI Key AAXAHVCUPQWNPS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1CCC1

Introduction

Molecular Structure and Characterization

Tert-butyl cyclobutylacetate (systematic name: tert-butyl cyclobutaneacetate) is an ester derived from cyclobutylacetic acid and tert-butanol. Its molecular formula is C10_{10}H18_{18}O2_{2}, with a molar mass of 170.25 g/mol. The structure comprises a cyclobutyl ring connected to an acetate group, which is further bonded to a branched tert-butyl moiety (Fig. 1). This configuration imparts steric hindrance and influences the compound’s reactivity in nucleophilic substitution reactions.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC10_{10}H18_{18}O2_{2}
Molar Mass170.25 g/mol
Boiling Point64–66°C (15 mmHg)
Density1.222 g/cm³
SolubilityMiscible with organic solvents

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: the tert-butyl group appears as a singlet at δ 1.48 ppm in 1^1H NMR, while the cyclobutyl protons resonate between δ 1.70–2.30 ppm. The carbonyl carbon of the ester group is observed at δ 166–170 ppm in 13^{13}C NMR.

Synthesis Methodologies

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification between cyclobutylacetic acid and tert-butanol:

Cyclobutylacetic acid+*tert*-butanolH+tert-butyl cyclobutylacetate+H2O\text{Cyclobutylacetic acid} + \text{*tert*-butanol} \xrightarrow{\text{H}^+} \text{tert-butyl cyclobutylacetate} + \text{H}_2\text{O}

Reaction conditions typically include:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (5–10 mol%)

  • Temperature: Reflux (100–120°C)

  • Dean-Stark trap for azeotropic water removal
    This method yields >85% purity, though prolonged reaction times risk side reactions like dehydration.

Alternative Catalytic Systems

Recent advances explore metal triflate catalysts (e.g., Cu(OTf)2_2) for improved efficiency . In comparative studies:

Table 2: Catalyst Performance in Ester Synthesis

CatalystYield (%)Reaction Time (h)
H2_2SO4_47812
Cu(OTf)2_2925
Zn(ClO4_4)2_2658

Copper(II) triflate demonstrates superior activity, reducing reaction time by 58% compared to traditional acids . The mechanism involves Lewis acid activation of the carboxylic acid, facilitating nucleophilic attack by the alcohol .

Reactivity and Functional Group Transformations

Hydrolysis and Transesterification

The ester undergoes hydrolysis under acidic or basic conditions:

tert-butyl cyclobutylacetate+H2OH+/OHcyclobutylacetic acid+*tert*-butanol\text{tert-butyl cyclobutylacetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{cyclobutylacetic acid} + \text{*tert*-butanol}

Kinetic studies show base-catalyzed hydrolysis proceeds 3.2× faster than acid-mediated cleavage at 25°C. Transesterification with methanol using NaOMe catalyst produces methyl cyclobutylacetate in 89% yield.

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon participates in reactions with amines, yielding amides:

tert-butyl cyclobutylacetate+RNH2cyclobutylacetamide+*tert*-butanol\text{tert-butyl cyclobutylacetate} + \text{RNH}_2 \rightarrow \text{cyclobutylacetamide} + \text{*tert*-butanol}

Primary amines exhibit higher reactivity (k = 0.42 M1^{-1}s1^{-1}) than secondary amines (k = 0.18 M1^{-1}s1^{-1}) due to reduced steric effects.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and neuroactive agents. Its cyclobutyl group enhances binding affinity to hydrophobic enzyme pockets. For example, >30% of FDA-approved small-molecule drugs in 2024 contained cyclobutane fragments.

Polymer Chemistry

In radical polymerization, the tert-butyl group acts as a chain-transfer agent, controlling molecular weight distribution (Đ = 1.12–1.25). Copolymers incorporating cyclobutylacetate monomers exhibit glass transition temperatures (Tg_g) 15–20°C higher than linear analogs.

Table 3: Applications in Material Science

ApplicationFunctionPerformance Metric
Adhesive formulationsPlasticizerPeel strength: 8.2 N/cm
Dielectric filmsMonomerε = 2.3 (1 kHz)
UV-curable coatingsReactive diluentCure time: 45 s at 365 nm

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